![molecular formula C10H6ClNO3 B2613467 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 3357-00-4](/img/structure/B2613467.png)
5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of oxazoles, such as 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid, often involves palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics . Other methods include the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid consists of a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound also contains a phenyl group and a carboxylic acid group .Chemical Reactions Analysis
Oxazoles, including 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid, can undergo various chemical reactions. For instance, they can be arylated and alkylated using palladium catalysts . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .Scientific Research Applications
- Isoxazole Formation : Researchers explore metal-free synthetic routes to isoxazoles, including this compound. Isoxazoles are valuable in drug discovery .
Heterocyclic Chemistry
Analytical Chemistry
Safety and Hazards
Future Directions
In the field of drug discovery, oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that future research may focus on developing more efficient and environmentally friendly methods for synthesizing oxazoles, including 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some oxazole derivatives might interact with enzymes or receptors in the body, leading to a change in their function .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target and the mode of action of the compound. Oxazole derivatives can have diverse effects on biochemical pathways due to their varied structures .
properties
IUPAC Name |
5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-7(10(13)14)8(12-15-9)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOODULVPGVRXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3357-00-4 |
Source
|
Record name | 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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